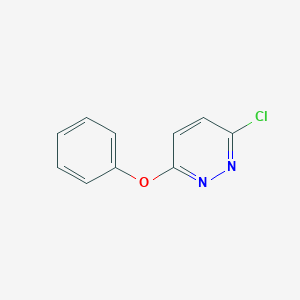
3-Chloro-6-phenoxypyridazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds similar to 3-Chloro-6-phenoxypyridazine, involves multiple steps such as chlorination, substitution, and oxidation reactions. For example, the synthesis of 3-chloro-5-methylpyridazine, an analogous compound, is achieved from citraconic anhydride through a series of reactions including chlorination and substitution, showcasing the complexity and versatility in the synthesis of pyridazine derivatives (Zhao Chun-shen, 2009). This demonstrates the synthetic routes available for creating 3-Chloro-6-phenoxypyridazine and its analogs.
Molecular Structure Analysis
The molecular structure of pyridazine compounds, including 3-Chloro-6-phenoxypyridazine, has been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. For instance, DFT calculations and spectroscopic analyses such as FT-Raman and FT-Infrared spectra have been utilized to elucidate the structural and vibrational characteristics of similar compounds, providing insights into their molecular geometry and electronic properties (S. Vijaya Chamundeeswari et al., 2013).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including chlorination and oxidative synthesis, which are pivotal in modifying their chemical structure for specific applications. The use of hypervalent iodine(III) reagents for chlorination and oxidation reactions demonstrates the reactivity of these compounds and their potential for further chemical transformations (Prerana B. Thorat et al., 2013).
Wissenschaftliche Forschungsanwendungen
Comprehensive and Detailed Summary of the Application
3-Chloro-6-phenoxypyridazine has been studied for its potential use as a herbicide. Researchers have found that certain phenoxypyridazines, such as 3-chloro-6-phenoxypyridazine, exhibit strong pre-emergent herbicidal activity .
Detailed Description of the Methods of Application or Experimental Procedures
In the course of screening tests for new potent herbicides, researchers used the petri dish method to test the herbicidal activity of more than a hundred pyridazine derivatives, including 3-chloro-6-phenoxypyridazine . The compounds were also evaluated using a submerged pot test, which closely resembles the conditions of a paddy field .
Thorough Summary of the Results or Outcomes Obtained
The researchers found that 3-chloro-6-phenoxypyridazine showed strong pre-emergent herbicidal activity. In the submerged pot test, it was found to be far more effective than other phenoxypyridazines at killing barnyard grass and spikerush, two of the most noxious weeds in paddy fields . It was also found to be nearly harmless to rice plants at the dosage used in the study .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-6-phenoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVVMGVIGYPNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328034 | |
| Record name | 3-Chloro-6-phenoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-phenoxypyridazine | |
CAS RN |
1490-44-4 | |
| Record name | 3-Chloro-6-phenoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

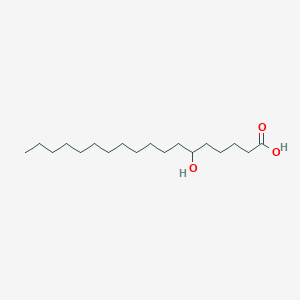
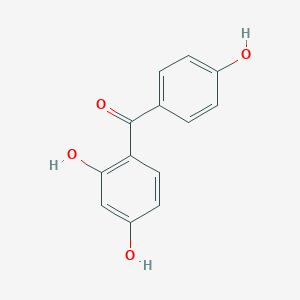
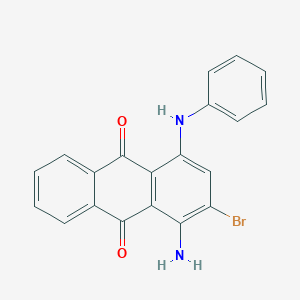
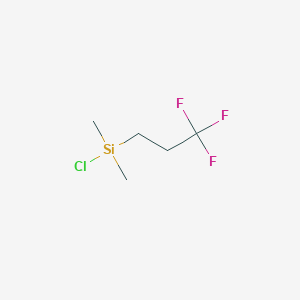
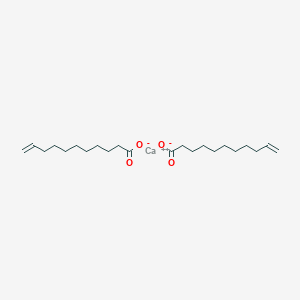
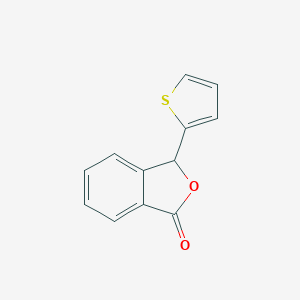
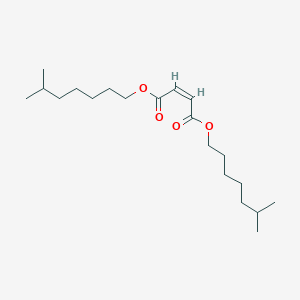
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
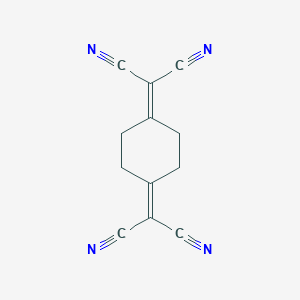

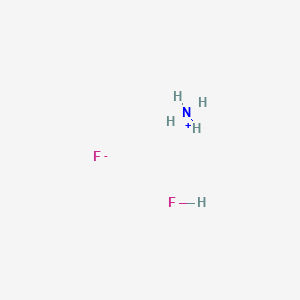

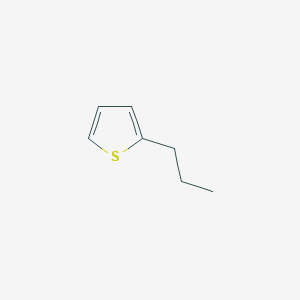
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)